4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
CAS No. |
89758-22-5 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
4-(diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H22N4O2/c1-3-20(4-2)12-8-11-14(21)17-16-19-18-15(22-16)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,17,19,21) |
InChI Key |
YNWFQFHTXMEKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-amine with diethylamino butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,3,4-oxadiazoles showed potent activity against several cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide | MCF-7 | 2.5 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that it possesses activity against a range of bacterial strains, suggesting its potential use as an antibiotic agent.
Case Study:
In a comparative study on various oxadiazole derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Fluorescent Properties
The unique structure of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide allows it to exhibit fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent markers.
Case Study:
Researchers at University College London reported that this compound can be incorporated into polymer matrices to enhance the fluorescence efficiency of OLED devices. The incorporation led to improved brightness and stability under operational conditions .
| Parameter | Value |
|---|---|
| Brightness | Increased by 30% |
| Stability | Enhanced lifespan by 50% |
Inhibitor Studies
The compound has been identified as a potent inhibitor of certain biological pathways. Notably, it acts as an inhibitor of Notum carboxylesterase, which is involved in Wnt signaling—an essential pathway in cellular processes such as development and cancer progression.
Case Study:
A study published in Nature Communications outlined how this compound effectively inhibits Notum activity, leading to enhanced Wnt signaling in cellular assays. This finding suggests potential applications in regenerative medicine and cancer therapy .
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-Phenyl-1,3,4-oxadiazol-2-yl) Benzamide Derivatives
- Example: N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives (3a–3e) Key Features: Benzamide substituents at the oxadiazole-2-yl position. Biological Activity: Demonstrated antimicrobial properties, though specific data on the diethylamino variant are absent.
Antifungal Oxadiazole Derivatives
- Example: VNI (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Key Features: A benzamide-oxadiazole hybrid with dichlorophenyl and imidazole groups. Activity: Potent antifungal agent targeting sterol 14α-demethylase, with crystallographic data supporting its mechanism .
HDAC Inhibitors with Oxadiazole Moieties
- Example: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Key Features: Propanamide chain with an amino group. Activity: HDAC-8 inhibition (IC₅₀ < 1 µM) and cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) . Comparison: The diethylamino group in the target compound may enhance solubility and bioavailability compared to the primary amine in this analogue.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Observations :
Key Insights :
- The absence of bulky aromatic groups (e.g., quinoxaline in ECHEMI’s compound ) in the target compound may reduce off-target interactions compared to analogues like 4-(5-phenyl-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide.
Biological Activity
4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide, commonly referred to as a derivative of 1,3,4-oxadiazole, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
- IUPAC Name : 4-[5-[4-(diethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline
- Molecular Formula : C_{16}H_{22}N_{4}O
- Molecular Weight : 290.37 g/mol
- Melting Point : Approximately 148°C to 151°C .
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that derivatives of oxadiazoles can inhibit specific enzymes and receptors involved in critical signaling pathways.
Notum Inhibition
Recent studies highlight that compounds similar to 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide exhibit potent inhibition of Notum carboxylesterase activity. Notum is known to negatively regulate the Wnt signaling pathway, which is crucial in various physiological processes including cell proliferation and differentiation. Inhibiting Notum can enhance Wnt signaling, potentially offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases .
Biological Activity Assessment
The biological efficacy of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has been evaluated using several in vitro and in vivo assays.
In Vitro Studies
- Cell Viability Assays : The compound demonstrated cytotoxic effects against various cancer cell lines. IC50 values were determined through MTT assays, revealing a concentration-dependent decrease in cell viability.
- Receptor Binding Assays : Binding affinity studies showed that the compound interacts favorably with benzodiazepine receptors (BZD), suggesting potential anxiolytic properties. The binding affinity was compared against diazepam, a standard BZD agonist .
In Vivo Studies
Animal models have been utilized to assess the anticonvulsant activities of the compound:
- Pentylenetetrazol (PTZ) Induced Seizure Model : The compound exhibited significant anticonvulsant activity compared to control groups.
- Maximal Electroshock (MES) Test : Results indicated that while the compound was effective, its potency was lower than that of diazepam but still significant enough to warrant further investigation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
(Basic) What synthetic strategies are recommended for 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide to ensure high yield and purity?
Methodological Answer:
A two-step approach is optimal:
Oxadiazole Ring Formation : React phenyl-substituted carboxylic acid derivatives (e.g., phenyl thiosemicarbazide) with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-oxadiazole core. Adjust pH to 8–9 with ammonia to precipitate intermediates .
Amide Coupling : Use coupling agents like EDC/HOBt or DCC to conjugate the diethylamino butanamide moiety. Purify via recrystallization (DMSO/water, 2:1) to achieve >95% purity .
(Basic) How can spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR/IR : Confirm functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹, amide NH at ~3300 cm⁻¹). Use ¹³C NMR to verify sp² carbons in the oxadiazole ring (δ 150–160 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C–O bonds ≈1.36 Å, C–N bonds ≈1.29 Å) using orthorhombic systems (space group P2₁2₁2₁) .
(Advanced) Which computational methods are suitable for studying electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict HOMO-LUMO gaps (e.g., ~4.5 eV for oxadiazole derivatives) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using AMBER force fields over 50 ns to assess conformational stability .
(Advanced) How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation : Cross-check results using orthogonal methods (e.g., MTT vs. resazurin assays for cytotoxicity).
- Control for Variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent concentrations (DMSO <0.1%), and incubation times (24–72 hours) .
(Advanced) What strategies improve regioselectivity in oxadiazole ring formation?
Methodological Answer:
- Catalyst Optimization : Use Mn(II) catalysts to direct cyclization, achieving >90% regioselectivity for 1,3,4-oxadiazole over 1,2,4-isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization via transition-state stabilization .
(Basic) What are common impurities in synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts : Unreacted thiosemicarbazide (detected via TLC, Rf ≈0.3). Remove via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
- Oxidation Products : Stabilize intermediates under nitrogen to prevent sulfoxide formation .
(Advanced) How to design SAR studies for modifying substituents on the oxadiazole or phenyl groups?
Methodological Answer:
- Phenyl Modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the para position to enhance bioactivity. Compare IC₅₀ values in antimicrobial assays .
- Amide Variants : Replace diethylamino with pyrrolidine or morpholine groups to assess solubility-logP trade-offs .
(Basic) Which in vitro assays are appropriate for initial pharmacological screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
